Cas no 38658-94-5 (1H-Pyrazol-3-amine,4-[2-[4-(ethylsulfonyl)-2-nitrophenyl]diazenyl]-5-methyl-1-phenyl-)

1H-Pyrazol-3-amine,4-[2-[4-(ethylsulfonyl)-2-nitrophenyl]diazenyl]-5-methyl-1-phenyl- structure
38658-94-5 structure
Nome del prodotto:1H-Pyrazol-3-amine,4-[2-[4-(ethylsulfonyl)-2-nitrophenyl]diazenyl]-5-methyl-1-phenyl-
Numero CAS:38658-94-5
MF:C18H18N6O4S
MW:414.43832
CID:305885
PubChem ID:162319

1H-Pyrazol-3-amine,4-[2-[4-(ethylsulfonyl)-2-nitrophenyl]diazenyl]-5-methyl-1-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrazol-3-amine,4-[2-[4-(ethylsulfonyl)-2-nitrophenyl]diazenyl]-5-methyl-1-phenyl-
    • 4-[(4-ethylsulfonyl-2-nitrophenyl)diazenyl]-5-methyl-1-phenylpyrazol-3-amine
    • 1H-Pyrazol-3-amine, 4-((4-(ethylsulfonyl)-2-nitrophenyl)azo)-5-methyl-1-phenyl-
    • 1H-Pyrazol-3-amine, 4-(2-(4-(ethylsulfonyl)-2-nitrophenyl)diazenyl)-5-methyl-1-phenyl-
    • 4-((4-(Ethylsulphonyl)-2-nitrophenyl)azo)-5-methyl-1-phenyl-1H-pyrazol-3-amine
    • 4-{(E)-[4-(ethylsulfonyl)-2-nitrophenyl]diazenyl}-5-methyl-1-phenyl-1H-pyrazol-3-amine
    • 38658-94-5
    • NS00022133
    • DTXSID3068124
    • EINECS 254-065-7
    • 1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-
    • Inchi: InChI=1S/C18H18N6O4S/c1-3-29(27,28)14-9-10-15(16(11-14)24(25)26)20-21-17-12(2)23(22-18(17)19)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H2,19,22)/b21-20+
    • Chiave InChI: AOHYRLBEHPBUOC-QZQOTICOSA-N
    • Sorrisi: CCS(C1=CC=C(/N=N/C2C(N)=NN(C3=CC=CC=C3)C=2C)C([N+]([O-])=O)=C1)(=O)=O

Proprietà calcolate

  • Massa esatta: 414.11124
  • Massa monoisotopica: 414.111
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 5
  • Complessità: 700
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 157Ų
  • XLogP3: 3.2

Proprietà sperimentali

  • Densità: 1.46
  • Punto di ebollizione: 696.4°Cat760mmHg
  • Punto di infiammabilità: 375°C
  • Indice di rifrazione: 1.69
  • PSA: 145.84
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd